molecular formula C15H14N2O4 B6663098 1-[[3-(4-Methylphenyl)-1,2-oxazole-5-carbonyl]amino]cyclopropane-1-carboxylic acid

1-[[3-(4-Methylphenyl)-1,2-oxazole-5-carbonyl]amino]cyclopropane-1-carboxylic acid

Cat. No.: B6663098
M. Wt: 286.28 g/mol
InChI Key: TWXLVQOUHQLUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[3-(4-Methylphenyl)-1,2-oxazole-5-carbonyl]amino]cyclopropane-1-carboxylic acid is a complex organic compound featuring a cyclopropane ring, an oxazole ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-(4-Methylphenyl)-1,2-oxazole-5-carbonyl]amino]cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the oxazole ring. One common method is the cyclization of β-hydroxy amides using a fluorinating agent such as Deoxo-Fluor® . The cyclopropane ring can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow synthesis techniques can also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-[[3-(4-Methylphenyl)-1,2-oxazole-5-carbonyl]amino]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[[3-(4-Methylphenyl)-1,2-oxazole-5-carbonyl]amino]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[[3-(4-Methylphenyl)-1,2-oxazole-5-carbonyl]amino]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Compounds with similar structural features but different substituents on the oxazole ring.

    Cyclopropane carboxylic acids: Compounds with a cyclopropane ring and a carboxylic acid group but lacking the oxazole ring.

Uniqueness

1-[[3-(4-Methylphenyl)-1,2-oxazole-5-carbonyl]amino]cyclopropane-1-carboxylic acid is unique due to the combination of its oxazole and cyclopropane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[[3-(4-methylphenyl)-1,2-oxazole-5-carbonyl]amino]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-9-2-4-10(5-3-9)11-8-12(21-17-11)13(18)16-15(6-7-15)14(19)20/h2-5,8H,6-7H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXLVQOUHQLUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.